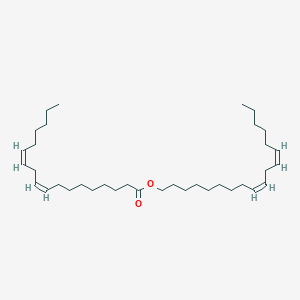

Linoleyl linoleate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Linoleyl linoleate is a compound formed by the esterification of linoleic acid and linoleyl alcohol. It is a colorless to light yellow liquid with good stability and low volatility. This compound is insoluble in water but can be dissolved in organic solvents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Linoleyl linoleate is typically synthesized through an esterification reaction between linoleic acid and linoleyl alcohol. The reaction is catalyzed by a suitable catalyst and carried out at an appropriate temperature and pressure .

Industrial Production Methods: In industrial settings, the esterification process is optimized for large-scale production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Analyse Chemischer Reaktionen

Oxidation

Linoleyl linoleate, like other lipids containing unsaturated fatty acids, is susceptible to oxidation . This process can occur through two primary mechanisms:

- Autoxidation : This is a radical chain reaction initiated by the presence of oxygen. It involves the formation of hydroperoxides at various positions along the fatty acid chain, such as 9-, 11-, and 13-hydroperoxides . The reaction is influenced by factors such as the presence of antioxidants and specific reaction conditions.

- Enzymatic Oxidation : Lipoxygenase enzymes can catalyze the oxidation of this compound, leading to the formation of specific hydroperoxides. For example, manganese lipoxygenase can produce 13R-HPODE and 11S-HPODE .

Hydrolysis

Hydrolysis involves the breakdown of this compound into its constituent components: free fatty acids (linoleic acid) and lysolipids (linoleyl alcohol) . This reaction can be catalyzed by enzymes such as phospholipases or occur under non-enzymatic conditions, influenced by pH and temperature .

Isomerization

The double bonds in this compound can undergo isomerization, changing from cis to trans configurations . This process is thermodynamically driven, with the trans, trans isomers being more stable than the cis, trans isomers. Isomerization is favored by prolonged reaction times and the absence of antioxidants.

Wissenschaftliche Forschungsanwendungen

Linoleyl linoleate has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying esterification and oxidation reactions.

Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.

Medicine: Explored for its potential anti-inflammatory and antioxidant properties.

Wirkmechanismus

Linoleyl linoleate exerts its effects through various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation . Additionally, it may modulate inflammatory pathways by affecting the production of pro-inflammatory cytokines .

Vergleich Mit ähnlichen Verbindungen

Linoleyl linoleate can be compared with other similar compounds, such as:

Linoleic acid: A polyunsaturated omega-6 fatty acid with similar chemical properties but different biological activities.

Linolenic acid: An omega-3 fatty acid with different double bond positions and distinct health benefits.

Linalool: A monoterpene alcohol with different structural features and applications in the fragrance industry.

Uniqueness: this compound is unique due to its combination of linoleic acid and linoleyl alcohol, which imparts specific chemical and physical properties that are valuable in various applications.

Eigenschaften

CAS-Nummer |

17673-62-0 |

|---|---|

Molekularformel |

C36H64O2 |

Molekulargewicht |

528.9 g/mol |

IUPAC-Name |

octadeca-9,12-dienyl octadeca-9,12-dienoate |

InChI |

InChI=1S/C36H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-35H2,1-2H3 |

InChI-Schlüssel |

BWPODKUVJMQURN-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC |

Kanonische SMILES |

CCCCCC=CCC=CCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC |

Synonyme |

LINOLEYL LINOLEATE |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.